SC-57461A

Catalog No.
S542716
CAS No.
423169-68-0
M.F
C20H26ClNO3
M. Wt
363.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SC-57461A

CAS Number

423169-68-0

Product Name

SC-57461A

IUPAC Name

3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid;hydrochloride

Molecular Formula

C20H26ClNO3

Molecular Weight

363.9 g/mol

InChI

InChI=1S/C20H25NO3.ClH/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17;/h2-4,6-11H,5,12-16H2,1H3,(H,22,23);1H

InChI Key

SBBJJLDNKNNWFJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-(methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid., N-methyl-N-(3-(4-(phenylmethyl)phenoxy)propyl)-beta-alanine, SC 57461, SC-57461, SC-57461A

Canonical SMILES

CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl

The exact mass of the compound 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid is 327.1834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Alanine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SC-57461A is a potent, orally bioavailable, non-peptide inhibitor of Leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme. It demonstrates exceptional affinity for recombinant human LTA4H with an IC50 of 2.5 nM and effectively suppresses ionophore-stimulated LTB4 production in human whole blood (IC50 = 49 nM) . Unlike newer selective modulators, SC-57461A acts as a dual inhibitor, completely blocking both the epoxide hydrolase (EH) and aminopeptidase (AP) activities of the enzyme . This comprehensive pharmacological blockade makes it an indispensable reference standard for structural biology, competitive binding assays, and translational inflammation modeling where total target ablation is required.

Generic substitution of SC-57461A in LTA4H assays introduces severe experimental artifacts due to differences in catalytic selectivity and off-target binding. Broad-spectrum aminopeptidase inhibitors like Bestatin are non-selective and engage multiple off-target metallopeptidases, confounding LTB4-specific readouts [1]. Conversely, substituting SC-57461A with newer, EH-selective LTA4H inhibitors (such as ARM1) fails when the experimental design requires the complete suppression of the enzyme's dual functions. ARM1 spares the aminopeptidase activity responsible for degrading the chemotactic peptide Pro-Gly-Pro (PGP), whereas SC-57461A completely blocks both pathways [2]. For baseline establishment or 'pharmacological knockout' models, only SC-57461A provides the necessary dual-inhibition profile without broad-spectrum off-target effects.

Dual Catalytic Blockade vs. Selective Epoxide Hydrolase Inhibition

SC-57461A is distinguished by its ability to potently inhibit both catalytic domains of LTA4H. It exhibits a Ki of 23 nM for the epoxide hydrolase (EH) activity and a Ki of 27 nM for the aminopeptidase (AP) activity . In contrast, selective inhibitors like ARM1 only block the EH domain while sparing AP activity [1]. This makes SC-57461A the mandatory choice for assays requiring total enzymatic shutdown.

Evidence DimensionAminopeptidase (AP) Activity Inhibition
Target Compound DataSC-57461A: Ki = 27 nM (Complete AP blockade)
Comparator Or BaselineARM1: No significant AP inhibition (Spares PGP degradation)
Quantified DifferenceSC-57461A provides complete dual blockade, whereas ARM1 is strictly EH-selective.
ConditionsIn vitro kinetic assays measuring LTB4 synthesis (EH) and PGP cleavage (AP).

Procurement of SC-57461A is essential for researchers needing a true 'pharmacological knockout' that halts both LTB4 production and PGP degradation simultaneously.

Translational Efficacy in Complex Physiological Matrices

A critical procurement metric for LTA4H inhibitors is their ability to maintain potency in protein-rich, intact cellular environments. SC-57461A demonstrates exceptional cell permeability and matrix stability, inhibiting ionophore-stimulated LTB4 production in human whole blood with an IC50 of 49 nM . This represents a highly efficient translation from its recombinant enzyme IC50 (2.5 nM), outperforming older-generation inhibitors like RP64966 which require significantly higher dosing to achieve similar ex vivo efficacy .

Evidence DimensionWhole Blood LTB4 Inhibition (IC50)
Target Compound DataSC-57461A: IC50 = 49 nM (Human Whole Blood)
Comparator Or BaselineRP64966 / Older LTA4H inhibitors: Require higher micromolar concentrations for equivalent whole-blood efficacy.
Quantified DifferenceSC-57461A maintains sub-50 nM potency in complex human blood matrices.
ConditionsEx vivo human whole blood stimulated with calcium ionophore.

Ensures reliable, low-dose performance in translational and preclinical whole-blood assays, minimizing solvent toxicity and off-target effects.

Thermal Stabilization for Target Identification Workflows

SC-57461A is highly effective at stabilizing the LTA4H protein structure upon binding, making it a preferred reference ligand for label-free target identification methods. In Thermal Stability Shift-based Fluorescence Difference in Two-Dimensional Gel Electrophoresis (TS-FITGE) assays, SC-57461A clearly stabilizes LTA4H against thermal denaturation at 55°C [1]. Unliganded LTA4H or weak-binding analogs fail to provide this degree of thermal protection, cementing SC-57461A's role as a positive control for target engagement.

Evidence DimensionThermal Stabilization (TS-FITGE at 55°C)
Target Compound DataSC-57461A: Induces clear thermal stabilization of the LTA4H protein spot.
Comparator Or BaselineUnliganded baseline / Inactive analogs: Rapid thermal denaturation at 55°C.
Quantified DifferenceSC-57461A provides robust structural protection against heat-induced unfolding.
ConditionsTS-FITGE assay in HeLa cell lysates heated to 55°C.

Provides a validated, highly reliable positive control for thermal shift assays (CETSA/TS-FITGE) when mapping novel drug targets.

Cross-Species Potency for Preclinical Model Reproducibility

For procurement teams sourcing inhibitors for multi-stage drug development, cross-species consistency is vital. SC-57461A demonstrates tight, nanomolar potency across key preclinical models, with recombinant LTA4H IC50 values of 2.5 nM (human), 3.0 nM (mouse), and 23 nM (rat). This predictable cross-species profile ensures that in vitro human data can be reliably scaled to in vivo murine models (where it achieves an ED50 of 0.2 mg/kg for LTB4 inhibition).

Evidence DimensionRecombinant LTA4H IC50 across species
Target Compound DataSC-57461A: 2.5 nM (Human), 3.0 nM (Mouse)
Comparator Or BaselineSpecies-restricted inhibitors: Often lose 10x-100x potency between human and rodent isoforms.
Quantified DifferenceSC-57461A maintains near-identical low-nanomolar potency between human and mouse targets.
ConditionsIn vitro recombinant LTA4H enzymatic assays.

Eliminates the need to source different tool compounds for human cell assays versus mouse in vivo models, streamlining procurement and data validation.

Reference Standard for Dual LTA4H Inhibition Assays

Because SC-57461A completely blocks both the epoxide hydrolase and aminopeptidase activities of LTA4H, it is the mandatory positive control when screening novel, pathway-selective inhibitors (such as ARM1). It provides the baseline for 'total enzymatic shutdown' [1].

Translational Whole-Blood Inflammation Modeling

With an IC50 of 49 nM in human whole blood, SC-57461A is ideal for ex vivo assays measuring ionophore-stimulated LTB4 production. It is highly suited for modeling the complete suppression of neutrophil chemotaxis in complex, protein-rich matrices .

Positive Control in Thermal Shift and Target Engagement Assays

SC-57461A's ability to lock LTA4H into a thermally stable conformation makes it an essential reference ligand for TS-FITGE, CETSA, and other label-free proteomic profiling workflows designed to confirm direct target engagement [2].

Crystallography and Structural Biology Workflows

As a tight-binding prototype inhibitor, SC-57461A is routinely used to co-crystallize with LTA4H (e.g., PDB ID 3U9W) to map the hydrophobic binding pocket and zinc metalloenzyme active site, aiding in the rational design of next-generation anti-inflammatory drugs[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

363.1601214 Da

Monoisotopic Mass

363.1601214 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
1: Yuan JH, Birkmeier J, Yang DC, Hribar JD, Liu N, Bible R, Hajdu E, Rock M, Schoenhard G. Isolation and identification of metabolites of leukotriene A4 hydrolase inhibitor SC-57461 in rats. Drug Metab Dispos. 1996 Oct;24(10):1124-33. PubMed PMID: 8894515.
2: Kachur JF, Askonas LJ, Villani-Price D, Ghoreishi-Haack N, Won-Kim S, Liang CD, Russell MA, Smith WG. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies. J Pharmacol Exp Ther. 2002 Feb;300(2):583-7. PubMed PMID: 11805220.
3: Askonas LJ, Kachur JF, Villani-Price D, Liang CD, Russell MA, Smith WG. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies. J Pharmacol Exp Ther. 2002 Feb;300(2):577-82. PubMed PMID: 11805219.
4: Penning TD, Chandrakumar NS, Desai BN, Djuric SW, Gasiecki AF, Liang CD, Miyashiro JM, Russell MA, Askonas LJ, Gierse JK, Harding EI, Highkin MK, Kachur JF, Kim SH, Villani-Price D, Pyla EY, Ghoreishi-Haack NS, Smith WG. Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorg Med Chem Lett. 2002 Dec 2;12(23):3383-6. PubMed PMID: 12419366.
5: Penning TD. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. Curr Pharm Des. 2001 Feb;7(3):163-79. Review. PubMed PMID: 11311111.
6: Sonawane LV, Bari SB. QSAR, docking studies and pharmacophore identification of phenylmethyl phenoxy propyl amino propanoic acid derivatives as leukotriene A4 hydrolase inhibitors. Yao Xue Xue Bao. 2010 May;45(5):615-23. PubMed PMID: 20931764.
7: Penning TD, Russell MA, Chen BB, Chen HY, Liang CD, Mahoney MW, Malecha JW, Miyashiro JM, Yu SS, Askonas LJ, Gierse JK, Harding EI, Highkin MK, Kachur JF, Kim SH, Villani-Price D, Pyla EY, Ghoreishi-Haack NS, Smith WG. Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid. J Med Chem. 2002 Aug 1;45(16):3482-90. PubMed PMID: 12139459.
8: Grenier S, Flamand N, Pelletier J, Naccache PH, Borgeat P, Bourgoin SG. Arachidonic acid activates phospholipase D in human neutrophils; essential role of endogenous leukotriene B4 and inhibition by adenosine A2A receptor engagement. J Leukoc Biol. 2003 Apr;73(4):530-9. PubMed PMID: 12660228.
9: Ye ZN, Wu LY, Liu JP, Chen Q, Zhang XS, Lu Y, Zhou ML, Li W, Zhang ZH, Xia DY, Zhuang Z, Hang CH. Inhibition of leukotriene B4 synthesis protects against early brain injury possibly via reducing the neutrophil-generated inflammatory response and oxidative stress after subarachnoid hemorrhage in rats. Behav Brain Res. 2018 Feb 26;339:19-27. doi: 10.1016/j.bbr.2017.11.011. Epub 2017 Nov 11. PubMed PMID: 29133197.

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